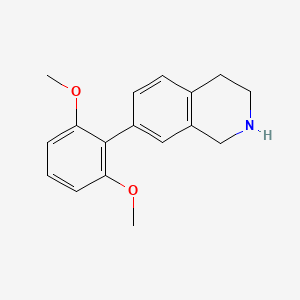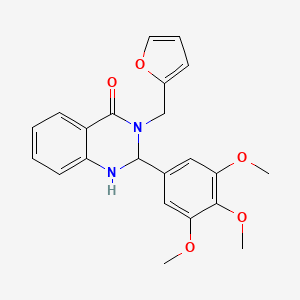![molecular formula C28H32N4O3 B5235688 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline](/img/structure/B5235688.png)
5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline, commonly known as MNPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MNPA is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. This inhibition leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow, making MNPA a promising candidate for the treatment of erectile dysfunction.
Wirkmechanismus
MNPA exerts its effects through the inhibition of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline, which is responsible for the degradation of cGMP. By inhibiting this compound, MNPA increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its effects on cGMP levels and smooth muscle relaxation. MNPA has been shown to increase penile blood flow and improve erectile function in animal models and human clinical trials. The compound has also been investigated for its potential to improve pulmonary arterial hypertension and prevent platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for use in laboratory experiments, including its potent inhibitory effects on 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline and its ability to increase cGMP levels and induce smooth muscle relaxation. However, MNPA also has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for research on MNPA, including the development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its efficacy. Additionally, further studies are needed to investigate the potential of MNPA in the treatment of other conditions, such as pulmonary arterial hypertension and platelet aggregation. Finally, research is needed to better understand the mechanisms of action of MNPA and to identify potential off-target effects that may limit its clinical utility.
Synthesemethoden
MNPA can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1-methyl-3-phenylpropylamine and 2-nitroaniline. The final product is then purified through column chromatography to obtain pure MNPA.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied in the field of medicinal chemistry, particularly in the development of new treatments for erectile dysfunction. The compound has also been investigated for its potential in the treatment of pulmonary hypertension, as well as in the prevention of platelet aggregation.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(4-phenylbutan-2-ylamino)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-21-8-12-24(13-9-21)28(33)31-18-16-30(17-19-31)25-14-15-27(32(34)35)26(20-25)29-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,29H,10-11,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVPIHSYYWVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B5235668.png)
![7-(4-fluorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5235683.png)
![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)